molecular formula C10H10N2 B3026835 3-Cyclopropyl-1H-indazole CAS No. 1146395-69-8

3-Cyclopropyl-1H-indazole

Cat. No. B3026835
CAS RN: 1146395-69-8
M. Wt: 158.20
InChI Key: JAVBTLDJPYBQEW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1H-indazole is a derivative of indazole, which is one of the most important classes of nitrogen-containing heterocyclic compounds . Indazoles are important building blocks for many bioactive natural products and commercially available drugs . They bear a variety of functional groups and display versatile biological activities .


Synthesis Analysis

Indazoles can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Pd-catalyzed cascade process for the direct synthesis of 3-substituted-1H-indazole has also been reported .


Molecular Structure Analysis

Indazoles have a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They usually contain two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

Indazoles can undergo various chemical reactions. For example, a Cu(OAc)2-catalyzed reaction can form an N–N bond in DMSO under O2 atmosphere, to afford a wide variety of 1H-indazoles .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Indazoles, including 3-Cyclopropyl-1H-indazole, exhibit promising medicinal properties. Researchers have explored their potential as:

Phosphoinositide 3-Kinase (PI3K) Inhibition

Indazoles can selectively inhibit phosphoinositide 3-kinase δ (PI3Kδ), which is relevant for respiratory disease treatment . PI3Kδ inhibitors are being investigated for their therapeutic potential.

β3-Adrenergic Receptor (β3-AR) Agonists

Researchers have designed and synthesized new 1H-indazole compounds as β3-AR agonists . These compounds may have implications for metabolic disorders and obesity.

Plant Hormone Analogs

Indole derivatives, including indazole-3-acetic acid, act as plant hormones. They regulate plant growth and development . The structural similarity between indoles and indazoles suggests potential applications in agriculture.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthetic approaches and exploring the biological activities of novel indazole derivatives.

properties

IUPAC Name

3-cyclopropyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-4-9-8(3-1)10(12-11-9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVBTLDJPYBQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C=CC=CC3=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738463
Record name 3-Cyclopropyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1146395-69-8
Record name 3-Cyclopropyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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